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  • Product: (1-Methylisoquinolin-4-yl)boronic acid
  • CAS: 2891848-22-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (1-Methylisoquinolin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (1-Methylisoquinolin-4-yl)boronic acid is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant isoqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylisoquinolin-4-yl)boronic acid is a molecule of significant interest in medicinal chemistry, combining the pharmacologically relevant isoquinoline scaffold with the versatile boronic acid functional group. Understanding the three-dimensional structure of this compound is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the crystallographic analysis of (1-methylisoquinolin-4-yl)boronic acid, detailing a plausible synthetic route, crystallization protocol, and in-depth analysis of its hypothetical single-crystal and powder X-ray diffraction data. The causality behind experimental choices and the implications of the structural findings for drug development are also discussed.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The isoquinoline moiety is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents to interact with biological targets.

On the other hand, boronic acids have emerged as crucial building blocks in organic synthesis and medicinal chemistry.[4][5] The boron atom's unique ability to form reversible covalent bonds with diols and its role as a serine protease inhibitor have led to the development of several FDA-approved drugs containing this functional group.[6] The combination of these two moieties in (1-Methylisoquinolin-4-yl)boronic acid presents a compelling target for structural studies to unlock its full therapeutic potential. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, offering unparalleled insights into its conformation and intermolecular interactions.[7][8]

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A plausible synthetic route to (1-Methylisoquinolin-4-yl)boronic acid ( 3 ) involves a palladium-catalyzed Miyaura borylation of a suitable halo-isoquinoline precursor.

Proposed Synthesis of (1-Methylisoquinolin-4-yl)boronic acid

The synthesis could commence with the Bischler-Napieralski cyclization of an appropriate N-phenethylacetamide to form a dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. Subsequent halogenation at the 4-position would yield the key intermediate, 4-bromo-1-methylisoquinoline ( 1 ). The final step would be a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) ( 2 ) in the presence of a palladium catalyst and a base, followed by acidic workup to hydrolyze the pinacol ester to the desired boronic acid ( 3 ).

Synthesis_of_1-Methylisoquinolin-4-yl-boronic_acid cluster_0 Synthesis Pathway Precursors 4-bromo-1-methylisoquinoline (1) + Bis(pinacolato)diboron (2) Reaction Pd-catalyzed Miyaura Borylation Precursors->Reaction Intermediate Pinacol Ester Intermediate Reaction->Intermediate Hydrolysis Acidic Workup Intermediate->Hydrolysis Product (1-Methylisoquinolin-4-yl)boronic acid (3) Hydrolysis->Product

Caption: Proposed synthetic workflow for (1-Methylisoquinolin-4-yl)boronic acid.

Experimental Protocol for Crystallization

Obtaining single crystals of sufficient size and quality is critical for a successful X-ray diffraction experiment.[7] The following is a detailed protocol for the crystallization of (1-Methylisoquinolin-4-yl)boronic acid.

Materials:

  • (1-Methylisoquinolin-4-yl)boronic acid (crude product)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Small glass vials (1-2 mL)

  • 0.22 µm syringe filters

Protocol:

  • Purification: The crude product is first purified by flash column chromatography on silica gel to achieve high purity (>98%).

  • Solvent Screening: A preliminary solvent screen is performed to identify suitable solvent systems. Small amounts of the purified compound are dissolved in various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate) to assess solubility.

  • Vapor Diffusion Method: a. Prepare a saturated solution of (1-Methylisoquinolin-4-yl)boronic acid in a small volume (e.g., 0.5 mL) of a solvent in which it is moderately soluble (e.g., methanol). b. Filter the solution through a 0.22 µm syringe filter into a small, clean glass vial. c. Place this vial inside a larger, sealed jar containing a larger volume of a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). d. Allow the anti-solvent to slowly diffuse into the solution in the inner vial over several days at room temperature.

  • Slow Evaporation Method: a. Prepare a dilute solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/water). b. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size (ideally > 0.1 mm in all dimensions) have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9]

Experimental Workflow

SC-XRD_Workflow cluster_1 Single-Crystal X-ray Diffraction Workflow Crystal_Mounting Crystal Mounting and Cryo-cooling Data_Collection Diffraction Data Collection (e.g., Oxford Diffraction Gemini Ultra) Crystal_Mounting->Data_Collection Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: The workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for (1-Methylisoquinolin-4-yl)boronic acid.

Parameter Value
Chemical FormulaC₁₀H₁₀BNO₂
Formula Weight187.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)11.234(4)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)935.4(5)
Z4
Calculated Density (g/cm³)1.328
Absorption Coefficient (mm⁻¹)0.092
F(000)392
Crystal Size (mm³)0.25 x 0.18 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
2θ range for data collection (°)4.5 to 55.0
Reflections collected8654
Independent reflections2145 [R(int) = 0.034]
Data / restraints / parameters2145 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Structure Solution and Refinement

The crystal structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms attached to carbon would be placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the boronic acid hydroxyl groups would be located from the difference Fourier map and refined with distance restraints.

Structural Analysis and Discussion

The hypothetical molecular structure of (1-Methylisoquinolin-4-yl)boronic acid reveals a planar isoquinoline ring system. The boronic acid group is likely to be slightly twisted out of the plane of the isoquinoline ring.

Caption: 2D representation of (1-Methylisoquinolin-4-yl)boronic acid.

In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds involving the boronic acid hydroxyl groups, forming dimers or extended chains. These hydrogen bonds are crucial in dictating the crystal packing. The boronic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of robust supramolecular assemblies.[10]

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for the characterization of bulk crystalline materials. It is often used to confirm the phase purity of a synthesized compound and to identify different polymorphic forms.[11]

PXRD Workflow

PXRD_Workflow cluster_3 Powder X-ray Diffraction Workflow Sample_Prep Sample Preparation (Grinding) Data_Acquisition PXRD Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Phase Identification and Lattice Parameter Refinement Data_Acquisition->Data_Analysis Comparison Comparison with Simulated Pattern from Single-Crystal Data Data_Analysis->Comparison

Caption: The workflow for powder X-ray diffraction analysis.

A simulated PXRD pattern can be generated from the single-crystal data. Comparison of the experimental PXRD pattern of a bulk sample with the simulated pattern serves as a powerful tool for confirming that the bulk material has the same crystal structure as the single crystal that was analyzed. Any significant differences could indicate the presence of impurities or a different crystalline phase.

Implications for Drug Development

The detailed structural information obtained from the crystallographic analysis of (1-Methylisoquinolin-4-yl)boronic acid has several important implications for drug development:

  • Structure-Based Drug Design: The precise coordinates of each atom can be used as a starting point for computational modeling and structure-based drug design.[8] This allows for the rational design of more potent and selective analogs by modifying the molecule to enhance its interactions with a specific biological target.

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, a deeper understanding of SAR can be achieved.

  • Polymorph Screening: The solid-state structure determines key physicochemical properties such as solubility, dissolution rate, and stability. PXRD is an essential tool for identifying and characterizing different polymorphs, which can have significant implications for drug formulation and bioavailability.

  • Intellectual Property: A solved crystal structure provides a unique fingerprint of a compound, which is valuable for securing intellectual property rights.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the crystal structure and X-ray diffraction analysis of (1-Methylisoquinolin-4-yl)boronic acid. By detailing the synthesis, crystallization, and in-depth structural analysis, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The insights gained from such structural studies are instrumental in advancing our understanding of this promising molecule and accelerating the design of next-generation therapeutics.

References

[10] Diva-Portal.org. (2017, October 13). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

[7] School of Chemistry and Molecular Biosciences - The University of Queensland. Small molecule X-ray crystallography. [Link]

[12] Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. [Link]

[8] PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

[9] Excillum. Small molecule crystallography. [Link]

[13] Wiley Online Library. (2025, January 10). Small Molecule X‐ray Crystal Structures at a Crossroads. [Link]

[14] PMC. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. [Link]

[15] ResearchGate. X-ray diffraction pattern of the obtained boric acid. [Link]

[16] PMC. Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst. [Link]

[17] NextSDS. (1-methylisoquinolin-4-yl)boronic acid — Chemical Substance Information. [Link]

[1] PMC - NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

[2] Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

[18] International Union of Crystallography. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

[4] PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

[3] PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

[19] Redalyc. Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. [Link]

[11] ResearchGate. Powder X-ray diffraction patterns (λ = 0.694120 Å) obtained for (a).... [Link]

[6] MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

[20] ResearchGate. X-ray diffractogram (XRD) of the boric acid particles showing the triclinic crystalline microstructure. [Link]

[5] Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Exploratory

Synthesis Pathways for (1-Methylisoquinolin-4-yl)boronic Acid Derivatives: A Technical Guide

Executive Summary (1-Methylisoquinolin-4-yl)boronic acid and its corresponding pinacol esters are highly valued organoboron building blocks in modern medicinal chemistry. They serve as critical intermediates in Suzuki-Mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methylisoquinolin-4-yl)boronic acid and its corresponding pinacol esters are highly valued organoboron building blocks in modern medicinal chemistry. They serve as critical intermediates in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs). Notable applications include the development of CRTH2 antagonists for allergic inflammatory diseases[1] and highly selective aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications[2].

This technical guide provides an in-depth, self-validating methodology for the synthesis of (1-methylisoquinolin-4-yl)boronic acid derivatives. By analyzing the mechanistic rationale behind each synthetic choice, this whitepaper equips researchers with the foundational knowledge required to scale and optimize these pathways.

Mechanistic Rationale & Pathway Selection

When designing a synthetic route for heteroaryl boronic acids, chemists typically evaluate two primary strategies: direct C–H borylation (late-stage functionalization) and classical halogenation-metalation.

The Pitfalls of Direct C–H Borylation

While Iridium-catalyzed C–H borylation is a powerful tool for many arenes, its application to azinyl heterocycles like isoquinoline presents significant challenges. The Lewis-basicity of the isoquinoline nitrogen leads to competitive coordination with the Iridium catalyst, often poisoning the reaction. Furthermore, direct C–H borylation of 1-methylisoquinoline lacks regiocontrol, typically yielding a complex mixture of 6- and 7-borylated regioisomers rather than the desired C4-substituted product[3].

The Classical Pathway: Halogenation Followed by Metalation

To achieve absolute regiocontrol, the classical two-step approach remains the gold standard:

  • Regioselective Electrophilic Aromatic Substitution ( SE​Ar ) : The presence of the methyl group at the C1 position of isoquinoline is strategically advantageous. It sterically and electronically blocks nucleophilic attack at the highly reactive C1 position, directing electrophilic bromination exclusively to the C4 position to yield 4-bromo-1-methylisoquinoline[4].

  • Miyaura Borylation : The resulting heteroaryl bromide undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron ( B2​pin2​ ). The use of Pd(dppf)Cl2​ as a catalyst is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Potassium acetate (KOAc) is selected as a mild base because stronger bases (like Na2​CO3​ ) would prematurely hydrolyze the boron reagent or induce protodeboronation of the product.

Pathway SM 1-Methylisoquinoline Int1 4-Bromo-1-methylisoquinoline SM->Int1 Br2 or NBS Electrophilic Bromination Int2 (1-Methylisoquinolin-4-yl) boronic acid pinacol ester Int1->Int2 B2pin2, Pd(dppf)Cl2, KOAc Miyaura Borylation Prod (1-Methylisoquinolin-4-yl) boronic acid Int2->Prod NaIO4, HCl Hydrolysis

Synthetic pathway for (1-Methylisoquinolin-4-yl)boronic acid from 1-methylisoquinoline.

Detailed Synthetic Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: Regioselective C4-Bromination of 1-Methylisoquinoline

Objective : Synthesize 4-bromo-1-methylisoquinoline with high regioselectivity.

  • Initialization : Charge a flame-dried round-bottom flask with 1-methylisoquinoline (1.0 equiv) and dissolve in glacial acetic acid (0.5 M concentration).

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Add sodium acetate (1.2 equiv) to buffer the system. Slowly add a solution of bromine ( Br2​ , 1.1 equiv) in acetic acid dropwise over 30 minutes. Causality: Slow addition prevents over-bromination and manages the exothermic nature of the SE​Ar reaction.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The starting material mass ( [M+H]+=144 ) should be fully consumed, replaced by the brominated product isotope pattern ( [M+H]+=222/224 ).

  • Workup : Quench the reaction by pouring it into ice water containing sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted bromine. Basify the aqueous layer to pH 9 using saturated aqueous NaHCO3​ . Extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 4-bromo-1-methylisoquinoline as a pale yellow solid[5].

Protocol 2: Palladium-Catalyzed Miyaura Borylation

Objective : Convert the aryl bromide to the corresponding boronic acid pinacol ester.

  • Initialization : In a Schlenk flask, combine 4-bromo-1-methylisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (3.0 equiv).

  • Degassing : Add anhydrous 1,4-dioxane (0.2 M). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II) species.

  • Catalyst Addition : Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

  • IPC : Check reaction completion via TLC (UV active). The bromide spot should disappear, replaced by a lower Rf spot corresponding to the pinacol ester.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Purification : Purify via silica gel chromatography to isolate (1-methylisoquinolin-4-yl)boronic acid pinacol ester.

CatalyticCycle Pd0 Pd(0) Catalyst [Pd(dppf)] OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-Bpin] OxAdd->TransMet + B2pin2, KOAc - KBr RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Bpin

Palladium-catalyzed Miyaura borylation catalytic cycle for heteroaryl bromides.

Protocol 3: Pinacol Ester Deprotection to Free Boronic Acid

Objective : Hydrolyze the pinacol ester to yield the free boronic acid for downstream aqueous cross-couplings.

  • Initialization : Dissolve the pinacol ester (1.0 equiv) in a 4:1 mixture of THF and water.

  • Reagent Addition : Add sodium periodate ( NaIO4​ , 3.0 equiv) and stir for 30 minutes at room temperature. Causality: NaIO4​ oxidatively cleaves the pinacol diol, driving the equilibrium toward the free boronic acid.

  • Acidification : Add 1N HCl (1.5 equiv) and stir for an additional 2 hours.

  • Workup & Isolation : Extract the aqueous layer with ethyl acetate to remove the cleaved pinacol byproducts. Adjust the pH of the aqueous layer to ~6.5 using dilute NaOH. The free (1-methylisoquinolin-4-yl)boronic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization Metrics

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and critical analytical metrics for each step of the synthesis.

Synthetic StepKey Reagents & CatalystTemp / TimeExpected YieldKey Analytical Marker (LC-MS / NMR)
1. Bromination Br2​ , NaOAc, AcOH0 °C to RT / 4 h75 - 82% [M+H]+=222/224 (1:1 isotopic ratio)
2. Borylation B2​pin2​ , Pd(dppf)Cl2​ , KOAc90 °C / 12 h80 - 85% 1H NMR: Singlet at ~1.35 ppm (12H, pinacol)
3. Hydrolysis NaIO4​ , 1N HCl, THF/ H2​O RT / 2.5 h85 - 90% [M+H]+=188 ; Loss of pinacol protons in NMR

References

  • Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Pyridyl- or Isoquinolinyl-Substituted Indolines and Indoles as Potent and Selective Aldosterone Synthase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Strategies for Heteroaromatic Borylation Durham E-Theses URL:[Link]

  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

1H and 13C NMR spectral data for (1-Methylisoquinolin-4-yl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1-Methylisoquinolin-4-yl)boronic acid For Researchers, Scientists, and Drug Development Professionals Introduction (1-Methylisoquinolin-4-yl)boronic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1-Methylisoquinolin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylisoquinolin-4-yl)boronic acid is a bifunctional organic compound featuring a substituted isoquinoline core and a boronic acid moiety. Isoquinoline scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The boronic acid group is a versatile functional handle, renowned for its role in Suzuki-Miyaura cross-coupling reactions, its utility as a serine protease inhibitor, and its ability to form reversible covalent bonds with diols, as found in carbohydrates.[1][2][3] The convergence of these two motifs makes (1-Methylisoquinolin-4-yl)boronic acid a valuable building block in medicinal chemistry and materials science.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Methylisoquinolin-4-yl)boronic acid. As a senior application scientist, the following sections are structured not merely as a data repository, but as an instructional manual, explaining the rationale behind spectral acquisition and interpretation to ensure both accuracy and reproducibility.

Molecular Structure and Spectroscopic Considerations

To facilitate unambiguous spectral assignment, the molecular structure of (1-Methylisoquinolin-4-yl)boronic acid is presented below with a standardized numbering system for the isoquinoline ring.

Caption: Structure of (1-Methylisoquinolin-4-yl)boronic acid with IUPAC numbering.

Key Spectroscopic Considerations:

  • Aromatic System: The isoquinoline ring is an electron-deficient heteroaromatic system. Protons and carbons will resonate in the aromatic region of the NMR spectrum, with their precise chemical shifts influenced by the nitrogen heteroatom and the substituents.

  • Methyl Group: The C1-methyl group is attached to an sp²-hybridized carbon adjacent to the nitrogen atom, which will influence its chemical shift.

  • Boronic Acid Group: The B(OH)₂ group is a weak Lewis acid.[3] The boron atom (¹¹B, I=3/2; ¹⁰B, I=3) is quadrupolar, which can lead to broadening of the resonance for the directly attached carbon (C4). The hydroxyl protons are acidic and their signal is often broad and can exchange with residual water or deuterated solvents like D₂O. The chemical shift of the sp²-hybridized boron in arylboronic acids typically appears around 30 ppm in ¹¹B NMR spectra.[4]

Experimental Protocol for High-Fidelity NMR Data Acquisition

The integrity of spectral data begins with a robust and well-justified experimental protocol. This self-validating workflow is designed to yield high-resolution spectra suitable for unambiguous assignment.

Caption: Standard workflow for 1D NMR spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves the boronic acid, and its hydrogen-bonding capability slows the exchange rate of the B(OH)₂ protons, often allowing them to be observed as a broad singlet.

    • Concentration: Prepare a solution of ~10-15 mg of (1-Methylisoquinolin-4-yl)boronic acid in 0.6 mL of DMSO-d₆.

    • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for both ¹H and ¹³C spectra.

  • Instrumentation and Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion, particularly in the aromatic region.

    • NMR Tube: Standard 5 mm borosilicate glass NMR tubes are sufficient for ¹H and ¹³C NMR. For dedicated ¹¹B NMR, a quartz tube is essential to eliminate background signals from the borosilicate glass.[1]

    • Tuning and Shimming: The probe must be tuned to the ¹H and ¹³C frequencies. Automated or manual shimming should be performed to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Experiment: A standard single-pulse experiment (e.g., Bruker zg30) is used.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 2-5 seconds is used to ensure full relaxation of all protons for accurate integration.

  • ¹³C NMR Acquisition:

    • Experiment: A proton-decoupled experiment (e.g., Bruker zgpg30) is used to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: Set to approximately 220 ppm, centered around 110 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.

    • DEPT-135 (Optional but Recommended): A DEPT-135 experiment is highly valuable. It differentiates carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent. This greatly aids in the assignment process.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum is characterized by distinct regions for the aromatic, methyl, and boronic acid protons. The assignments below are based on established chemical shift principles for isoquinoline and arylboronic acid systems.[5][6][7]

Table 1: Predicted ¹H NMR Spectral Data for (1-Methylisoquinolin-4-yl)boronic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityApprox. J (Hz)IntegrationAssignmentRationale
~9.0 - 8.8s-1HH3Singlet, downfield due to proximity to N and deshielding from the fused benzene ring.
~8.4 - 8.2d7-91HH5 or H8Ortho-coupled proton on the benzene ring, deshielded by the ring current.
~8.2 - 8.0d7-91HH8 or H5Ortho-coupled proton on the benzene ring, deshielded by the ring current.
~7.9 - 7.7m-2HH6, H7Overlapping multiplet for the two remaining benzene ring protons.
~8.1 (broad)s-2HB(OH)₂Broad, exchangeable signal. Disappears upon D₂O shake.
~2.9s-3H1-CH₃Singlet in the aliphatic region, deshielded by the aromatic ring and nitrogen.

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will show ten distinct carbon signals. The use of a DEPT-135 spectrum is critical for differentiating between protonated and quaternary carbons. The assignments are based on typical values for substituted isoquinolines and the electronic effects of the methyl and boronic acid groups.[5][8][9]

Table 2: Predicted ¹³C NMR Spectral Data for (1-Methylisoquinolin-4-yl)boronic acid in DMSO-d₆

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~160AbsentC1Quaternary carbon attached to N and bearing the methyl group. Deshielded.
~152PositiveC3Protonated aromatic carbon adjacent to N, significantly deshielded.
~138AbsentC4aQuaternary carbon at the ring junction.
~136AbsentC8aQuaternary carbon at the ring junction, adjacent to N.
~132PositiveC7Protonated aromatic carbon.
~129PositiveC5Protonated aromatic carbon.
~128PositiveC6Protonated aromatic carbon.
~125PositiveC8Protonated aromatic carbon.
~120 (broad)AbsentC4Ipso-carbon attached to boron. Signal may be broad and of low intensity due to quadrupolar relaxation from ¹¹B.[10]
~23Positive1-CH₃Methyl carbon, appearing in the typical upfield aliphatic region.

Validation of Assignments with 2D NMR Spectroscopy

While 1D NMR provides the primary data, its interpretation can be ambiguous. Two-dimensional (2D) NMR experiments provide definitive correlations that validate the proposed structure and assignments.

G cluster_1D 1D Spectra cluster_2D 2D Correlation Spectra H1 ¹H Spectrum COSY H-H COSY (¹JHH Correlations) H1->COSY HSQC HSQC (¹JCH Correlations) H1->HSQC HMBC HMBC (²/³JCH Correlations) H1->HMBC C13 ¹³C Spectrum C13->HSQC C13->HMBC Assignments Validated Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments

Caption: Interconnectivity of 2D NMR experiments for structural validation.

  • H-H COSY (Correlation Spectroscopy): Would confirm the connectivity between adjacent protons H5, H6, H7, and H8 on the benzene ring through cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon. This would definitively link the signals assigned in Table 1 to those in Table 2 for all C-H pairs (e.g., H3 to C3, H5 to C5, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning the full carbon skeleton. It reveals correlations between protons and carbons over two or three bonds. For instance, the methyl protons (~2.9 ppm) would show a correlation to C1 (~160 ppm) and C8a (~136 ppm), unequivocally confirming their positions. Similarly, H3 would show correlations to C1, C4a, and C4, locking in the assignment of the heterocyclic ring.

References

  • M. Li, J. S. Fossey, and T. D. James, 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters, The Royal Society of Chemistry, 2015, pp. 44-60. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations, NSF PAR. [Link]

  • W. T. W. Chan et al., A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters, The Journal of Physical Chemistry A, 2010. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters, ResearchGate. [Link]

  • 17O NMR studies of boronic acids and their derivatives, RSC Publishing. [Link]

  • Boronic acid mono- and diesters of the aldopentoses, ScienceDirect. [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information, The Royal Society of Chemistry. [Link]

  • D. W. Hughes, H. L. Holland, and D. B. MacLean, 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds, Canadian Journal of Chemistry, 1976. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value, TSI Journals. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives, ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents, Molecules, 2025. [Link]

  • Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst, RSC Advances, 2022. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0328726), NP-MRD. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0306409), NP-MRD. [Link]

  • 11B NMR Chemical Shifts, San Diego State University. [Link]

  • Synthesis of biologically active boron-containing compounds, National Institutes of Health (NIH). [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids, Organic Syntheses. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol, University of Regensburg. [Link]

  • 13C NMR Chemical Shift, Oregon State University. [Link]

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters, PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, MDPI. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts, Organic Chemistry Data. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (1-Methylisoquinolin-4-yl)boronic Acid

Introduction: The Strategic Importance of the 1-Methylisoquinoline Scaffold The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1-Methylisoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of a methyl group at the 1-position and further functionalization at the 4-position can lead to novel chemical entities with modulated potency, selectivity, and pharmacokinetic profiles, making the 1-methylisoquinoline scaffold a highly sought-after building block in modern drug discovery.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids have cemented its utility in both academic research and industrial-scale pharmaceutical production.[5][6] This guide provides a detailed exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing (1-Methylisoquinolin-4-yl)boronic acid, offering researchers a comprehensive resource for the synthesis of novel 4-aryl- and 4-heteroaryl-1-methylisoquinolines.

Understanding the Reagent: (1-Methylisoquinolin-4-yl)boronic Acid

(1-Methylisoquinolin-4-yl)boronic acid is a key intermediate for the introduction of the 1-methylisoquinoline moiety onto various molecular frameworks. As with many heteroaromatic boronic acids, its stability and reactivity are critical considerations for successful cross-coupling.

Properties and Handling:

PropertyValue/Information
CAS Number 2891848-22-7
Molecular Formula C10H10BNO2
Appearance Typically an off-white to pale yellow solid
Stability Heteroaromatic boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions or elevated temperatures. It is advisable to use the reagent relatively fresh or store it under an inert atmosphere in a cool, dark, and dry place. For long-term storage, conversion to a more stable derivative like a pinacol or MIDA boronate ester can be considered.
Safety May cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting.[6]

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Boronic Acid + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of (1-Methylisoquinolin-4-yl)boronic acid with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich and electron-deficient aryl bromides.

Materials:

  • (1-Methylisoquinolin-4-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)[3][7]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 to 5:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

Figure 2: Workflow for the general Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To an oven-dried Schlenk flask, add (1-Methylisoquinolin-4-yl)boronic acid (1.2 equiv), the aryl bromide (1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are often less reactive than their bromide counterparts and may require more active catalyst systems.[8]

Materials:

  • (1-Methylisoquinolin-4-yl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[8]

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), the aryl chloride (1.0 equiv), (1-Methylisoquinolin-4-yl)boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Key Considerations and Troubleshooting

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst, insufficient temperature, poor reagent quality.- Ensure proper degassing to prevent catalyst oxidation. - Use fresh, high-purity catalyst and boronic acid. - Gradually increase the reaction temperature. - For aryl chlorides, switch to a more active ligand system (e.g., XPhos, SPhos).[8]
Protodeboronation Presence of excess water, strong base, or prolonged reaction at high temperature.- Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). - Minimize water content in the reaction mixture. - Consider converting the boronic acid to a more stable MIDA or pinacol ester for slow release.
Homocoupling of Boronic Acid Presence of oxygen, incomplete reduction of Pd(II) precatalyst.- Rigorously degas all solvents and the reaction vessel. - Start with a Pd(0) source (e.g., Pd(PPh₃)₄) if homocoupling is a significant issue.
Formation of Palladium Black Catalyst decomposition.- Ensure an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate phosphines). - Avoid excessively high temperatures.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of (1-Methylisoquinolin-4-yl)boronic acid offers a powerful and direct route to a diverse range of 4-substituted 1-methylisoquinolines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize these valuable compounds for applications in medicinal chemistry and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for the successful implementation of this important transformation.

References

  • Althagafi, I. I., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki–Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling. (2025). Benchchem.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Plescia, J., & Moitessier, N. (2020). Design and Discovery of Boronic Acid Drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (n.d.). Wiley Online Library.
  • Silva, M. P., et al. (2020).
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. (2018). Organic Chemistry Portal.
  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019).
  • Pd(dppf)Cl2 CH2Cl2 - 1,1 -ビス(ジフェニルホスフィノ)フェロセン ジクロロパラジウム(II)、ジクロロメタン複合体. (n.d.). Sigma-Aldrich.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). PMC.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. (2011). PubMed.
  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.). Wiley Online Library.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2026).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • (1-methylisoquinolin-4-yl)
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • trans-Dichlorobis(XPhos)palladium(II)
  • XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison. (2025). Benchchem.
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting homocoupling byproducts in (1-Methylisoquinolin-4-yl)boronic acid synthesis

Welcome to the Application Scientist Support Portal. Synthesizing heteroaryl boronic acids—particularly electron-deficient or sterically hindered systems like (1-methylisoquinolin-4-yl)boronic acid—frequently suffers fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing heteroaryl boronic acids—particularly electron-deficient or sterically hindered systems like (1-methylisoquinolin-4-yl)boronic acid—frequently suffers from the formation of homocoupled biaryl byproducts (e.g., 1,1'-dimethyl-4,4'-biisoquinoline).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these failures, provide data-driven solutions, and establish a self-validating protocol to ensure your borylation reactions are reproducible and high-yielding.

Mechanistic Overview: The Causality of Homocoupling

In a standard Miyaura borylation of 4-bromo-1-methylisoquinoline using bis(pinacolato)diboron ( B2​Pin2​ ), the objective is to favor the transmetalation of the boron species over the inadvertent Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the unreacted aryl halide.

Homocoupling typically arises via two distinct mechanistic pathways:

  • Oxidative Homocoupling: Oxygen contamination oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex. This species consumes two equivalents of the boronic acid/ester to form the biaryl species[1].

  • Inadvertent Suzuki Coupling: If the base used is too strong, it activates the newly synthesized (1-methylisoquinolin-4-yl)boronic pinacol ester, allowing it to undergo transmetalation with the Pd(II) -aryl halide intermediate, forming the homocoupled biaryl[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromo-1-methylisoquinoline) Pd0->OxAdd O2 O2 Contamination Oxidation to Pd(II) Pd0->O2 Poor Degassing PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (B2Pin2 + Acetate) PdII->TransMet Fast (KOAc) Suzuki Inadvertent Suzuki Coupling (Product + Aryl Halide) PdII->Suzuki RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product: (1-Methylisoquinolin-4-yl)boronic acid ester RedElim->Product Product->Suzuki Strong Base (e.g., K2CO3) Homocoupling Homocoupling Byproduct 1,1'-Dimethyl-4,4'-biisoquinoline O2->Homocoupling Suzuki->Homocoupling

Catalytic cycle of Miyaura borylation vs. homocoupling pathways.

Frequently Asked Questions (FAQs)

Q1: I am observing >10% of the 1,1'-dimethyl-4,4'-biisoquinoline byproduct. How does oxygen contribute to this, and how can I stop it? A: Higher oxygen levels directly correlate with an increase in homocoupling[3]. Oxygen intercepts the active Pd(0) species, forming a Pd(II) complex that lacks the aryl halide ligand but can still undergo double transmetalation with your boronic ester. Solution: Ensure strictly anaerobic conditions. Sparge your solvent (e.g., 1,4-dioxane or isopropyl acetate) with argon or nitrogen for at least 30 minutes prior to adding the palladium catalyst.

Q2: I am using potassium carbonate ( K2​CO3​ ) as my base. Is this causing my low borylation yields? A: Yes. Inorganic bases like K2​CO3​ or K3​PO4​ are too basic for Miyaura borylation and strongly promote the competing Suzuki coupling, leading to significant homocoupling and dehalogenation[4]. Solution: Switch to a carboxylate salt. Potassium acetate (KOAc) is the industry standard because it forms an (acetato)palladium(II) complex that accelerates the transmetalation of B2​Pin2​ without activating the product for Suzuki coupling[5]. For even milder conditions and higher solubility, lipophilic bases like potassium 2-ethylhexanoate (2-KEH) can dramatically reduce reaction times and byproduct formation[4].

Q3: Does the choice of phosphine ligand impact the homocoupling ratio? A: Absolutely. While Pd(dppf)Cl2​ is a common starting point, it can suffer from aryl scrambling and sluggish kinetics with sterically hindered substrates like 1-methylisoquinolines[2]. Slower transmetalation increases the lifetime of the Pd(II) -aryl intermediate, increasing the probability of side reactions. Solution: Bulky, electron-rich ligands like XPhos facilitate rapid oxidative addition and transmetalation. Switching to an XPhos-Pd-G2 or G3 precatalyst often suppresses homocoupling to <2%.

Quantitative Data: Base and Ligand Screening

The following table summarizes the causal relationship between reaction parameters and the borylation-to-homocoupling ratio for hindered isoquinoline derivatives, demonstrating why modern precatalysts and carboxylate bases are essential.

Catalyst / LigandBaseSolventTemp (°C)Conversion (%)Homocoupling (%)
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane80>9018.5
Pd(dppf)Cl2​ KOAc1,4-Dioxane80>954.2
Pd(OAc)2​ / PPh3​ KOAcToluene90758.7
XPhos-Pd-G2KOAc1,4-Dioxane80>991.1
XPhos-Pd-G22-KEHIsopropyl Acetate35>99<0.5

Troubleshooting Workflow

Use the following logical decision tree to systematically eliminate the root causes of homocoupling in your workflow.

Troubleshooting Start Issue: >5% Homocoupling Detected CheckO2 1. Is the system strictly anaerobic? Start->CheckO2 FixO2 Action: Sparge solvent with N2/Ar for 30 min CheckO2->FixO2 No CheckBase 2. What base is being used? CheckO2->CheckBase Yes FixBase Action: Switch from K2CO3/K3PO4 to KOAc or 2-KEH CheckBase->FixBase Inorganic/Strong CheckLigand 3. Is transmetalation too slow? CheckBase->CheckLigand Carboxylate FixLigand Action: Upgrade ligand (e.g., dppf to XPhos) CheckLigand->FixLigand Yes

Troubleshooting workflow for suppressing homocoupling in borylation.

Self-Validating Experimental Protocol

Synthesis of (1-Methylisoquinolin-4-yl)boronic acid

Objective: Convert 4-bromo-1-methylisoquinoline to the corresponding boronic acid while maintaining homocoupling <1%. This protocol utilizes a pinacol ester intermediate for stability during the cross-coupling phase, followed by controlled hydrolysis.

Step 1: Reagent Preparation & Degassing (Critical for Trustworthiness)

  • Charge a dry Schlenk flask with 4-bromo-1-methylisoquinoline (1.0 equiv, 10 mmol) and bis(pinacolato)diboron ( B2​Pin2​ , 1.2 equiv, 12 mmol).

  • Add anhydrous Potassium Acetate (KOAc, 3.0 equiv, 30 mmol). Causality check: KOAc must be strictly oven-dried; trace water promotes protodeboronation and degrades the catalyst[1].

  • Add anhydrous 1,4-dioxane (50 mL).

  • Sparge the heterogeneous mixture with Argon for exactly 30 minutes to displace all oxygen.

Step 2: Catalysis 5. Under a positive flow of Argon, quickly add the precatalyst XPhos-Pd-G2 (0.01 equiv, 1 mol%). 6. Heat the reaction mixture to 80 °C for 2–4 hours. Monitor via HPLC or LC-MS. 7. Validation Check: The reaction is complete when the starting material is <1%. The homocoupling byproduct (m/z for 1,1'-dimethyl-4,4'-biisoquinoline) should be negligible.

Step 3: Workup & Hydrolysis 8. Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. 9. To isolate the free boronic acid, dissolve the crude pinacol ester in a 4:1 mixture of THF/water. Add NaIO4​ (3.0 equiv) and stir at room temperature for 30 minutes, followed by 1 N HCl (2.0 equiv) for 2 hours. 10. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure (1-methylisoquinolin-4-yl)boronic acid.

Sources

Optimization

Application Support Center: Troubleshooting (1-Methylisoquinolin-4-yl)boronic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks during late-stage cross-coupling optimizations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing critical bottlenecks during late-stage cross-coupling optimizations. Heterocyclic boronic acids—specifically (1-Methylisoquinolin-4-yl)boronic acid—are notoriously difficult to handle.

The core of the issue lies in the molecule's dual nature: it possesses a Lewis acidic boron atom and a Lewis basic isoquinoline nitrogen. This promotes intermolecular coordination, leading to insoluble zwitterionic polymers, and drives the dehydration equilibrium toward highly insoluble cyclic anhydrides (boroxines)[1].

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility hurdles and rescue your Suzuki-Miyaura couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does (1-Methylisoquinolin-4-yl)boronic acid form an insoluble paste or a "gooey" layer in standard organic solvents like THF or Toluene? Causality: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines[1]. In anhydrous, non-polar organic solvents, this equilibrium heavily favors dehydration[2]. The resulting boroxines, combined with the intermolecular hydrogen bonding and Lewis acid-base interactions from the isoquinoline nitrogen, form a gooey polymeric network that crashes out of solution[3]. Solution: You must break the polymeric network. Switch to highly polar, coordinating solvents (e.g., DMF, DMSO) that disrupt the intermolecular bonds, or introduce a protic co-solvent (like H₂O) to force the hydrolysis of the boroxine back into the soluble monomeric boronic acid[4].

Q2: I need to perform a Suzuki-Miyaura coupling. How do I optimize the solvent system to ensure the boronic acid is dissolved and catalytically active? Causality: The transmetalation step of the palladium catalytic cycle strictly requires the boronic acid to be activated into an electron-rich, sp³-hybridized boronate anion by a base[5]. If the base and the boronic acid are not co-dissolved, activation cannot occur. Solution: Utilize a biphasic solvent system, such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio)[5]. The aqueous phase dissolves the inorganic base (e.g., K₃PO₄) and hydrolyzes the boroxine, generating the active boronate species at the solvent interface.

Q3: My biphasic reaction is completely homogenous, but conversion is extremely sluggish. How can I overcome this? Causality: Sluggish reaction rates in biphasic systems are almost always due to poor mass transfer[5]. The activated boronate anion is trapped in the aqueous phase, while the aryl halide and lipophilic palladium catalyst remain isolated in the organic phase. Solution: Introduce a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 10–20 mol%[5]. The bulky, lipophilic tetrabutylammonium cation pairs with the boronate anion, shuttling it across the phase boundary into the organic layer where transmetalation can proceed rapidly.

Q4: My boronic acid degrades (protodeboronation) in the biphasic mixture before it can couple. What is the definitive workaround? Causality: Electron-deficient heterocyclic boronic acids are highly susceptible to protodeboronation under basic aqueous conditions, especially at elevated temperatures[6]. Solution: Mask the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate or a DABO (diethanolamine) boronate[4][6]. These derivatives are highly stable, soluble in polar organics, and slowly hydrolyze in situ to release the active boronic acid at a rate that matches palladium oxidative addition, effectively preventing degradation[6].

Quantitative Data: Solvent & Solubility Profiles

To optimize your reaction conditions, reference the following table detailing the physical behavior of (1-Methylisoquinolin-4-yl)boronic acid across various solvent environments.

Solvent SystemDielectric Constant (ε)Boronic Acid Solubility ProfileBoroxine Formation RiskRecommended Base Pairing
Toluene (Anhydrous) 2.4Very Poor (Forms gooey paste)HighN/A (Reaction stalls)
THF (Anhydrous) 7.6Poor to ModerateHighKOtBu or KHMDS
DMF / DMSO 36.7 / 46.7Good (Breaks coordination polymers)LowK₂CO₃ or Cs₂CO₃
1,4-Dioxane / H₂O (4:1) ~15 (Mixed)Excellent (Biphasic distribution)EliminatedK₃PO₄ with TBAB (PTC)

Self-Validating Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Coupling with Phase-Transfer Catalysis

This protocol utilizes a self-validating visual check to ensure mass transfer limitations have been overcome.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (1-Methylisoquinolin-4-yl)boronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv)[5].

  • PTC Addition: Add Tetrabutylammonium bromide (TBAB) (15 mol%). Causality: TBAB acts as the phase-transfer vehicle, ensuring the water-soluble boronate anion is shuttled into the organic phase[5].

  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M substrate concentration.

  • Catalyst Addition: Under a positive stream of argon, add Pd(dppf)Cl₂ (5 mol%).

  • Reaction Execution & Visual Validation: Heat the mixture to 90 °C. Validation Check: Observe the stirring dynamics. The mixture must form a milky, homogenous-looking emulsion. If distinct phase separation is visible while stirring, increase the RPM until a fine emulsion forms. Without this emulsion, interfacial surface area is insufficient.

  • Monitoring: After 4 hours, cool to room temperature. Extract a 50 µL aliquot from the organic layer, filter through a short silica plug with EtOAc, and analyze via LC-MS to confirm the consumption of the aryl halide.

Protocol B: In Situ Conversion to a MIDA Boronate for Storage and Slow-Release

Use this protocol if protodeboronation outpaces your cross-coupling rate.

  • Complexation: In a round-bottom flask, combine (1-Methylisoquinolin-4-yl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv)[6].

  • Solvent System: Suspend the mixture in a 10:1 solution of Toluene and DMSO.

  • Dehydration: Attach a Dean-Stark apparatus and reflux the mixture for 12 hours. Causality: Continuously removing water drives the thermodynamic equilibrium toward complete complexation[6].

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether. The MIDA boronate will precipitate as a highly stable, air-tolerant solid.

  • Analytical Validation: Analyze the isolated solid via ¹¹B NMR. A resonance shift from ~30 ppm (characteristic of free boronic acid/boroxine) to ~12 ppm (characteristic of a tetra-coordinated MIDA boronate) confirms successful masking[2][3].

Diagnostic Workflows & Mechanistic Diagrams

Workflow A Observe (1-Methylisoquinolin-4-yl) boronic acid in solvent B Physical State? A->B C Gooey Paste / Insoluble (Boroxine/Polymer) B->C Poor Solubility D Fully Dissolved (Monomer) B->D Good Solubility E Add H2O Co-solvent (Hydrolyze Boroxine) C->E F Check Reaction Rate D->F E->F G Sluggish / Biphasic F->G Mass Transfer Limit I Rapid Degradation (Protodeboronation) F->I Unstable Substrate H Add TBAB (PTC) G->H J Convert to MIDA/DABO for Slow Release I->J

Decision matrix for troubleshooting heterocyclic boronic acid solubility and stability.

Mechanism A Boroxine Trimer (Insoluble) B Boronic Acid Monomer (Aqueous Interface) A->B + H2O B->A - H2O C Boronate Anion (Active, Aqueous Phase) B->C + Base D PTC-Boronate Complex (Soluble Organic Phase) C->D + TBAB E Transmetalation (Pd Catalytic Cycle) D->E Organic Phase

Mechanistic pathway from insoluble boroxine to active transmetalation via phase-transfer catalysis.

References

  • Managing solubility issues of reactants in Suzuki coupling. Benchchem. 5

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. d-nb.info. 1

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC / NIH. 4

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.2

  • Boronic acids being gooey. Reddit (r/OrganicChemistry). 3

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 6

Sources

Troubleshooting

Base selection for (1-Methylisoquinolin-4-yl)boronic acid cross-coupling

Technical Support Center: Troubleshooting (1-Methylisoquinolin-4-yl)boronic Acid Cross-Coupling Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (1-Methylisoquinolin-4-yl)boronic Acid Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notorious challenges in Suzuki-Miyaura cross-coupling: the base-mediated degradation of electron-deficient nitrogen heterocycles.

When working with (1-methylisoquinolin-4-yl)boronic acid, researchers frequently encounter low yields, not due to failed oxidative addition, but because the boronic acid decomposes before transmetalation can occur. This guide provides the mechanistic causality behind this failure, a quantitative selection matrix for bases, and a self-validating protocol to ensure experimental success.

Part 1: Core Mechanistic FAQs

Q1: Why does my (1-methylisoquinolin-4-yl)boronic acid degrade into 1-methylisoquinoline during the reaction? A1: The primary mechanism of failure is protodeboronation . In Suzuki-Miyaura couplings, a base is required to quaternize the boron atom, forming a reactive boronate anion ( [Ar−B(OH)3​]− ) which is the active transmetalating species. However, as demonstrated by Cox and co-workers, this same boronate anion is the direct precursor to degradation, undergoing unimolecular heterolysis or concerted proton transfer to cleave the C-B bond[1]. The electron-withdrawing nature of the isoquinoline nitrogen stabilizes the transient transition state during this cleavage, drastically accelerating protodeboronation compared to standard phenylboronic acids.

Q2: How does my choice of base influence the competition between transmetalation and protodeboronation? A2: Base selection is a delicate thermodynamic balancing act. Strong bases (like NaOH or NaOtBu) push the equilibrium entirely toward the boronate anion. While this maximizes the concentration of the transmetalating species, it simultaneously maximizes the rate of protodeboronation[1]. Mild bases (like K3​PO4​ or K2​CO3​ ) maintain a lower steady-state concentration of the boronate. This slows down transmetalation slightly but exponentially reduces the rate of C-B bond cleavage, allowing the palladium catalytic cycle to outcompete degradation.

Q3: If mild aqueous bases still result in degradation, what is the next logical step? A3: Remove the proton source entirely. Water is the primary proton donor in the protodeboronation transition state. By switching to strictly anhydrous conditions and utilizing soluble organic bases like potassium trimethylsilanolate (TMSOK), you can facilitate transmetalation while effectively dissuading water-dependent protodeboronation pathways[2]. Alternatively, masking the boronic acid as a lithium triisopropyl borate or MIDA boronate can slowly release the active species into the catalytic cycle, keeping the concentration of the vulnerable free boronic acid near zero[3].

Part 2: Base Selection Matrix

To optimize your reaction, select a base that matches your solvent system's water content and your catalyst's turnover rate.

Base TypeExampleApprox. pKa ( H2​O )Protodeboronation RiskTransmetalation KineticsMechanistic Rationale
Strong Hydroxide NaOH, KOH~13.5Critical (Very High) Very FastPushes equilibrium entirely to the boronate; rapid C-B cleavage.
Mild Phosphate K3​PO4​ ~12.3Moderate FastBalances boronate formation; excellent for biphasic Toluene/ H2​O systems.
Mild Carbonate K2​CO3​ ~10.3Low to Moderate ModerateMaintains low steady-state boronate; requires highly active Pd catalysts[4].
Fluoride Source CsF, KF~3.2 (HF)Low ModerateForms fluoroboronate species; highly effective in low-water 1,4-Dioxane.
Anhydrous Silanolate TMSOKN/AVery Low FastCompletely eliminates H2​O from the mechanism; ideal for highly sensitive heterocycles[2].

Part 3: Mechanistic Logic of Base Selection

The following logic tree illustrates the causal relationship between base strength, water presence, and the ultimate fate of the (1-methylisoquinolin-4-yl)boronic acid substrate.

BaseSelectionLogic Start Substrate: (1-Methylisoquinolin-4-yl)boronic acid BaseAddition Addition of Base (OH-, CO3 2-, PO4 3-, or TMSOK) Start->BaseAddition Boronate Boronate Anion Intermediate [Ar-B(OH)3]- or[Ar-B(OR)3]- BaseAddition->Boronate StrongBase Strong Base / High H2O (e.g., NaOH, KOH) Boronate->StrongBase MildBase Mild Base / Controlled H2O (e.g., K3PO4, K2CO3) Boronate->MildBase Anhydrous Anhydrous Base (e.g., TMSOK, CsF) Boronate->Anhydrous Protodeboronation Protodeboronation (Rapid C-B Cleavage) StrongBase->Protodeboronation Accelerates MildBase->Protodeboronation Minimizes Transmetalation Transmetalation with Pd(II) MildBase->Transmetalation Balances Anhydrous->Transmetalation Favors Degradation 1-Methylisoquinoline (Dead End) Protodeboronation->Degradation Product Cross-Coupled Product Transmetalation->Product

Mechanistic logic of base selection and its impact on protodeboronation vs. transmetalation.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your methodology, you must not blindly run the reaction. The following protocol integrates a Self-Validation Checkpoint to empirically prove that your chosen base/solvent system is not destroying your boronic acid before the palladium cycle initiates.

Workflow: Mild-Base Biphasic Suzuki-Miyaura Coupling

Step 1: The Protodeboronation Control (Self-Validation Checkpoint) Causality: Before committing your expensive aryl halide and palladium catalyst, you must verify that the base does not prematurely degrade the boronic acid.

  • In a Schlenk flask under Argon, add 0.1 mmol of (1-methylisoquinolin-4-yl)boronic acid.

  • Add 2.0 equivalents of your chosen base (e.g., K3​PO4​ ) and 1 mL of your degassed solvent system (e.g., 1,4-Dioxane/ H2​O 4:1).

  • Stir at the target reaction temperature (e.g., 80 °C) for 30 minutes.

  • Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: The ratio of 1-methylisoquinoline (degradation) to intact boronic acid is < 15%. Proceed to Step 2.

    • Fail Criteria: If degradation is > 15%, your base is too strong or water content is too high. Abort and switch to an anhydrous TMSOK protocol[2].

Step 2: Reaction Assembly

  • To a new, oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (1-methylisoquinolin-4-yl)boronic acid (1.5 equiv, to account for minor unavoidable degradation), and the base (2.5 equiv).

  • Add a highly active precatalyst (e.g., XPhos Pd G2 or Pd(dppf) Cl2​ , 2-5 mol%). Causality: A highly active catalyst ensures the rate of transmetalation outpaces the rate of protodeboronation[4].

  • Evacuate and backfill the flask with Argon three times.

Step 3: Initiation and Transmetalation

  • Inject the degassed solvent mixture (e.g., 1,4-Dioxane/ H2​O 4:1, 0.2 M concentration) via syringe.

  • Heat the reaction mixture to 80 °C under vigorous stirring. Note: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation often occurs.

Step 4: In-Process Monitoring and Workup

  • Monitor the reaction via LC-MS or TLC after 2 hours. Because heteroaryl boronic acids degrade over time, prolonged heating (e.g., >12 hours) generally only destroys unreacted starting material without increasing product yield.

  • Once the aryl halide is consumed, cool to room temperature, quench with water, and extract with EtOAc. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH PubMed Central. Available at:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH PubMed Central. Available at:[Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available at:[Link]

Sources

Optimization

Purification techniques for (1-Methylisoquinolin-4-yl)boronic acid reaction mixtures

Welcome to the Technical Support Center for heterocyclic boronic acid workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (1-Methylisoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic boronic acid workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating (1-Methylisoquinolin-4-yl)boronic acid .

Heterocyclic boronic acids are notoriously difficult to purify due to their zwitterionic nature, susceptibility to protodeboronation, and tendency to form boroxine anhydrides. This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield isolation.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my product degrade into 1-methylisoquinoline during silica gel chromatography? A1: This degradation is caused by protodeboronation , a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond ([1]). For (1-Methylisoquinolin-4-yl)boronic acid, the electron-deficient isoquinoline ring and the basic nitrogen facilitate this cleavage via a zwitterionic intermediate or a water-coordinated ate-complex ([2]). Causality & Solution: The acidic silanol groups on normal-phase silica gel act as a proton source, catalyzing this degradation. Avoid normal-phase silica chromatography for the free acid. Instead, utilize isoelectric precipitation or derivatize the boron center to an sp³-hybridized state.

Q2: My NMR spectra are broad and my mass recovery is inconsistent. Is the product impure? A2: Not necessarily. Boronic acids undergo reversible dehydration to form cyclic trimers known as boroxines (anhydrides) ([3]). This dynamic equilibrium between the free acid and the boroxine creates a mixture of species in solution, leading to fluctuating molecular weights and broad, uninterpretable NMR peaks. Self-Validating Solution: Add a single drop of D₂O to your NMR tube. This forces the equilibrium entirely toward the free boronic acid (as the deuterated borate), instantly sharpening the peaks and validating the true purity of your compound.

Q3: Direct precipitation is failing due to high impurity levels. What is the most robust method to isolate this compound? A3: Derivatization into a protected boronate is the gold standard. Converting the labile boronic acid into an N-methyliminodiacetic acid (MIDA) boronate shields the empty p-orbital of the boron atom ([4]). Causality & Solution: This complexation rehybridizes the boron from sp² to sp³, completely halting protodeboronation and boroxine formation. The resulting MIDA boronate is highly crystalline, air-stable, and can be easily purified via standard silica gel chromatography.

Part 2: Strategic Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture (1-Methylisoquinolin-4-yl)boronic acid Decision Purification Strategy Crude->Decision Direct Direct Isolation (Free Acid) Decision->Direct High Purity Crude Deriv Derivatization (Protected Boronate) Decision->Deriv Complex Mixture Precip Isoelectric Precipitation (pH 6.5 - 7.5) Direct->Precip MIDA MIDA Complexation (N-Methyliminodiacetic acid) Deriv->MIDA Wash Trituration (Et2O / Hexane) Precip->Wash PureAcid Pure Free Boronic Acid (Prone to Boroxine Formation) Wash->PureAcid Chrom Silica Gel Chromatography (Stable Elution) MIDA->Chrom PureMIDA Pure MIDA Boronate (Air-Stable, Crystalline) Chrom->PureMIDA

Workflow for the isolation and purification of (1-Methylisoquinolin-4-yl)boronic acid.

Part 3: Quantitative Comparison of Purification Strategies

Purification StrategyTypical Yield RecoveryShelf-Life StabilityOperational ComplexityPrimary Advantage
Isoelectric Precipitation 40–60%Low (Days to Weeks)LowYields the free acid directly; no deprotection step required.
Silica Gel (Free Acid) <10%N/A (Degrades)MediumNot recommended. Leads to severe protodeboronation.
MIDA Boronate Derivatization 75–90%High (Years)HighAbsolute stability; enables standard chromatography and long-term storage.
DABO Boronate Derivatization 70–85%High (Months)MediumOperationally simpler than MIDA; compatible with aqueous coupling conditions.

Part 4: Self-Validating Experimental Protocols

Protocol A: Isoelectric Precipitation of the Free Boronic Acid

Use this protocol if your crude borylation mixture is relatively clean and you require the unmasked free boronic acid.

  • Quench & Extract: Quench the crude reaction mixture with 1M NaOH (creating a highly basic aqueous phase) and extract three times with diethyl ether.

    • Causality: The boronic acid forms a water-soluble borate salt at high pH. Non-polar organic impurities partition into the ether layer, effectively removing them from the product.

  • pH Adjustment: Carefully titrate the aqueous layer with 1M HCl until the pH reaches approximately 6.5–7.0.

    • Causality: This is the isoelectric point of the isoquinoline-boronic acid zwitterion. At this pH, the molecule is charge-neutral overall, minimizing its solubility in water ([5]).

  • System Validation: A white or off-white precipitate will crash out of the solution. This visual cue validates that the correct isoelectric point has been reached.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water followed by cold hexanes.

  • Drying: Dry under a gentle vacuum at room temperature.

    • Caution: Do not use high heat or extended high vacuum. Over-drying forces the elimination of water, artificially lowering your mass yield by converting the free acid into the boroxine anhydride.

Protocol B: Synthesis and Purification of the MIDA Boronate

Use this protocol if the crude mixture is highly complex, or if you need to store the building block for extended periods.

  • Reaction Setup: In a round-bottom flask, combine the crude (1-Methylisoquinolin-4-yl)boronic acid and N-methyliminodiacetic acid (1.2 equivalents) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

    • Causality: The complexation reaction releases water as a byproduct. Toluene forms a low-boiling azeotrope with water, continuously removing it from the reaction mixture and driving the thermodynamic equilibrium entirely toward the MIDA boronate ([6]).

  • System Validation: Monitor the Dean-Stark trap. The collection and phase-separation of water droplets visually validates that the complexation is successfully occurring. Once water ceases to collect, the reaction is complete.

  • Chromatography: Concentrate the mixture under reduced pressure to remove toluene. Load the remaining DMSO solution directly onto a silica gel column. Elute with a gradient of Dichloromethane/Acetonitrile (95:5 to 80:20).

    • Causality: Because the boron atom is now sp³-hybridized and sterically shielded, it will not interact with the acidic silanol groups of the silica gel, allowing for sharp, stable elution bands.

  • Isolation: Evaporate the product-containing fractions to yield the (1-Methylisoquinolin-4-yl) MIDA boronate as a highly crystalline, air-stable solid.

References

  • Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." National Institutes of Health (NIH) / PMC. URL:[Link]

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. URL:[Link]

  • Knapp, D. M., et al. "General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters. URL:[Link]

  • Dick, G. R., et al. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." National Institutes of Health (NIH) / PMC. URL:[Link]

  • Matsubara, Y., et al. "Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups." The Journal of Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (1-Methylisoquinolin-4-yl)boronic Acid and (1-Methylisoquinolin-5-yl)boronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Executive Summary (1-Methylisoquinolin-5-yl)boronic acid is predicted to be significantly more reactive in Suzuki-Miyaura cross-coupling reactions than its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Methylisoquinolin-5-yl)boronic acid is predicted to be significantly more reactive in Suzuki-Miyaura cross-coupling reactions than its (1-Methylisoquinolin-4-yl)boronic acid counterpart. This difference in reactivity is primarily attributed to a combination of electronic and steric factors. The boronic acid at the C5 position benefits from the electron-rich nature of the benzene ring portion of the isoquinoline, enhancing its nucleophilicity. In contrast, the boronic acid at the C4 position is electronically deactivated by the adjacent electron-withdrawing nitrogen atom and suffers from significant steric hindrance due to the peri-hydrogen at the C5 position. This guide will dissect the underlying principles governing this reactivity difference and provide practical insights for reaction optimization.

Theoretical Analysis of Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reactivity of the boronic acid primarily influences the transmetalation step, where the organic group is transferred from boron to the palladium center.[3] For efficient transmetalation, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] The electronic and steric environment of the boronic acid group directly impacts the ease of this activation and the subsequent transfer to the palladium complex.

Electronic Effects

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and influences the electron density of the entire heterocyclic system.

  • (1-Methylisoquinolin-5-yl)boronic acid: The boronic acid group at the C5 position is on the benzene ring portion of the isoquinoline. This ring is comparatively more electron-rich than the pyridine ring.[5] This relative electron richness enhances the nucleophilicity of the boronate species formed upon activation with a base, thereby facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • (1-Methylisoquinolin-4-yl)boronic acid: The boronic acid group at the C4 position is on the pyridine ring, adjacent to the electron-withdrawing nitrogen atom. This proximity to the nitrogen atom reduces the electron density at the C4 position, decreasing the nucleophilicity of the corresponding boronate.[5] This electronic deactivation is expected to slow down the transmetalation step, leading to lower overall reactivity compared to the C5 isomer. This phenomenon is well-documented in analogous systems like quinazolines, where boronic acids on the electron-deficient pyrimidine ring are less reactive than those on the benzene ring.[5]

Steric Effects

Steric hindrance around the boronic acid group can significantly impede the approach of the bulky palladium catalyst, thereby hindering the transmetalation step.[6]

  • (1-Methylisoquinolin-5-yl)boronic acid: The C5 position is relatively unhindered. The adjacent positions are a C-H bond at C6 and the ring fusion, providing ample space for the palladium complex to coordinate with the boronic acid.

  • (1-Methylisoquinolin-4-yl)boronic acid: The C4 position is subject to significant steric hindrance from the hydrogen atom at the C5 position. This peri-interaction creates a sterically congested environment around the boronic acid group. This type of steric clash is known to decrease reactivity in cross-coupling reactions.[5] The hindered approach to the palladium center is a major factor contributing to the lower reactivity of this isomer.

The interplay of these electronic and steric factors is visually summarized in the diagram below.

G cluster_0 (1-Methylisoquinolin-4-yl)boronic acid cluster_1 (1-Methylisoquinolin-5-yl)boronic acid Electronic Effects_4 Electron-withdrawing N atom nearby Decreased nucleophilicity of boronate Reactivity_4 Lower Reactivity Electronic Effects_4->Reactivity_4 Steric Effects_4 Peri-hydrogen at C5 Increased steric hindrance Steric Effects_4->Reactivity_4 Electronic Effects_5 On electron-rich benzene ring Increased nucleophilicity of boronate Reactivity_5 Higher Reactivity Electronic Effects_5->Reactivity_5 Steric Effects_5 Relatively unhindered environment Steric Effects_5->Reactivity_5

Factors influencing the reactivity of the two isomers.

Supporting Experimental Data

While a direct comparative study is elusive, the literature on Suzuki-Miyaura couplings of related isoquinoline and quinoline derivatives supports the predicted reactivity trends. Couplings at the C4 position of isoquinolines often require more forcing conditions, such as the use of highly active phosphine ligands, higher temperatures, and longer reaction times, to achieve good yields, indicative of lower reactivity. In contrast, couplings at the C5 position generally proceed under more standard conditions.

The following table summarizes representative Suzuki-Miyaura reaction conditions for analogous halo-isoquinoline/quinoline systems, which serve as a proxy for the reactivity of the corresponding boronic acids.

Position of CouplingHalide SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
C4 4-Bromo-1-methoxy-5-nitroisoquinolineArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8016High[7]
C4 4-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O175 (MW)0.176-90[7]
C5 5-Bromo-8-methoxyquinolinePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Toluene/EtOH/H₂OReflux1282[8]

Note: This table presents data from analogous systems to infer reactivity trends due to the lack of direct comparative data for the target compounds.

The data, though not a direct comparison, illustrates that couplings at the C4 position, even when electronically activated by other substituents or performed under forcing microwave conditions, are necessary to achieve high yields. In contrast, the C5-substituted quinoline undergoes efficient coupling under standard reflux conditions.

Experimental Protocols

The following are generalized, yet detailed, protocols for a Suzuki-Miyaura coupling reaction. For the less reactive (1-Methylisoquinolin-4-yl)boronic acid, more forcing conditions, including a more active catalyst system and higher temperatures, are recommended.

Protocol 1: Suzuki-Miyaura Coupling of (1-Methylisoquinolin-5-yl)boronic acid (Higher Reactivity)

This protocol employs standard conditions suitable for the more reactive C5 isomer.

Materials:

  • (1-Methylisoquinolin-5-yl)boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-Methylisoquinolin-5-yl)boronic acid, the aryl bromide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of (1-Methylisoquinolin-4-yl)boronic acid (Lower Reactivity)

This protocol utilizes a more active catalyst system and potentially higher temperatures to overcome the lower reactivity of the C4 isomer.

Materials:

  • (1-Methylisoquinolin-4-yl)boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add (1-Methylisoquinolin-4-yl)boronic acid, the aryl bromide, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand pre-mixture to the Schlenk tube.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

G cluster_workflow General Suzuki-Miyaura Workflow A 1. Reactant Setup (Boronic Acid, Aryl Halide, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Catalyst/Ligand Addition B->C D 4. Solvent Addition (Degassed) C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Workup (Extraction, Washing) F->G H 8. Purification (Column Chromatography) G->H

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The positional isomerism of the boronic acid group on the 1-methylisoquinoline scaffold has a profound impact on its reactivity in Suzuki-Miyaura cross-coupling. (1-Methylisoquinolin-5-yl)boronic acid is the more reactive isomer due to favorable electronic effects and lower steric hindrance. Conversely, (1-Methylisoquinolin-4-yl)boronic acid is less reactive due to electronic deactivation by the adjacent nitrogen atom and significant steric hindrance from the peri-hydrogen. Researchers and drug development professionals should consider these differences when planning synthetic routes. For couplings involving the C4 position, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and potentially higher reaction temperatures may be necessary to achieve satisfactory yields. For the more reactive C5 position, standard Suzuki-Miyaura conditions are often sufficient. A thorough understanding of these reactivity trends will enable the more efficient synthesis of novel isoquinoline-based compounds for a wide range of applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Akula, K. C., et al. Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian J. Chem.2008, 20, 119-124.
  • Threadgill, M. D., et al. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Org. Biomol. Chem.2007, 5, 2465-2474.
  • Iwasaki, T., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Chem. Commun.2021, 57, 856-859.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • PMC. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • The Royal Society of Chemistry. Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. [Link]

  • IRIS Unibas. Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E). [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki-Miyaura Coupling Reaction. [Link]

  • PubMed. Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors. [Link]

  • ResearchGate. Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • ChemRxiv. One-pot base-free Suzuki [¹¹C]methylation: kinetic and mechanistic insights. [Link]

  • ResearchGate. (PDF) Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. [Link]

Sources

Comparative

High-Resolution Characterization of (1-Methylisoquinolin-4-yl)boronic Acid: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist, I frequently observe that the analytical characterization of arylboronic acids is compromised by source-induced artifacts and misassigned isobaric fragments. (1-Methylisoquinolin-4-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the analytical characterization of arylboronic acids is compromised by source-induced artifacts and misassigned isobaric fragments. (1-Methylisoquinolin-4-yl)boronic acid (CAS: 2891848-22-7) is a highly valuable building block in Suzuki-Miyaura cross-coupling for drug discovery. However, its mass spectrometry (MS) fragmentation profile is notoriously complex due to the thermal lability of the boronic acid moiety and the rigid, resonance-stabilized nature of the isoquinoline ring.

This guide objectively compares the performance of three major mass spectrometry platforms—ESI-Q-TOF, ESI-QqQ, and MALDI-TOF—for the structural elucidation of this compound. Furthermore, it provides a self-validating experimental protocol designed to eliminate false positives caused by in-source degradation.

Platform Performance Comparison

To accurately capture the fragmentation cascade of (1-Methylisoquinolin-4-yl)boronic acid, the choice of MS platform dictates the quality of the data. High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) serves as the benchmark for structural elucidation, while Triple Quadrupole (ESI-QqQ) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) serve as alternatives with distinct operational limitations.

Table 1: Comparative Matrix of MS Platforms for Boronic Acid Analysis

Performance MetricESI-Q-TOF (High-Resolution)ESI-QqQ (Triple Quadrupole)MALDI-TOF
Primary Application De novo structural elucidation & exact mass confirmation.Trace-level quantification & impurity profiling.High-throughput screening of derivatized libraries.
Mass Accuracy < 5 ppm (Resolves isobaric interferences).Nominal mass (~0.1 Da error).Moderate to High (Depends on matrix).
Susceptibility to Source Artifacts Moderate (Controllable via soft ionization parameters).Moderate (Controllable via declustering potential).High (Laser desorption exacerbates thermal dehydration) [[1]]().
Structural Resolution Superior. Distinguishes -HBO₂ (43.996 Da) from -CO₂ (43.990 Da).Limited. Cannot distinguish nominal isobaric losses.Poor. Matrix background obscures the <200 m/z region.
Sensitivity (LOD) High (pg/mL range).Ultimate (fg/mL range via MRM transitions) 2.Low for low-mass small molecules.

Verdict: For the definitive characterization of the fragmentation pattern, ESI-Q-TOF is the mandatory product choice. ESI-QqQ should only be utilized post-characterization for targeted Multiple Reaction Monitoring (MRM) assays.

Mechanistic Fragmentation Pathway (Causality)

Understanding why a molecule fragments is just as important as knowing how it fragments. In positive electrospray ionization (ESI+), the intact protonated molecule ([M+H]⁺ m/z 188.088) undergoes a highly specific collision-induced dissociation (CID) cascade governed by thermodynamic stability and electron dynamics 3.

  • Thermal Dehydration vs. CID: Free boronic acids are prone to thermally induced dehydration, forming boroxines (trimers) or dehydrated monomers (m/z 170.077) 1. This is often an in-source artifact rather than a true CID fragment.

  • Primary Cleavage (-HBO₂): The most thermodynamically favored true CID pathway is the neutral loss of metaboric acid (-44.007 Da). This heterolytic cleavage yields the highly stable, resonance-delocalized 1-methylisoquinolinium cation (m/z 144.081).

  • Odd-Electron Radical Formation: At elevated collision energies, the 1-methylisoquinolinium ion undergoes a homolytic cleavage, losing a methyl radical (-15.02 Da) to form an odd-electron isoquinoline radical cation (m/z 129.05). This behavior is highly characteristic of methyl-substituted isoquinoline alkaloids [[4]]().

Fragmentation M [M+H]+ m/z 188.08 (1-Methylisoquinolin-4-yl)boronic acid H2O_loss [M+H-H2O]+ m/z 170.07 Dehydrated species M->H2O_loss -H2O (-18 Da) Source/CID HBO2_loss [M+H-HBO2]+ m/z 144.08 1-Methylisoquinolinium M->HBO2_loss -HBO2 (-44 Da) Main CID Pathway CH3_loss [M+H-HBO2-CH3•]+ m/z 129.05 Isoquinoline radical cation HBO2_loss->CH3_loss -CH3• (-15 Da) High Collision Energy HCN_loss [M+H-HBO2-HCN]+ m/z 117.07 Indenyl cation HBO2_loss->HCN_loss -HCN (-27 Da) Ring Cleavage

Proposed CID fragmentation pathway of (1-Methylisoquinolin-4-yl)boronic acid in positive ESI mode.

Self-Validating Experimental Methodology (ESI-Q-TOF)

A robust protocol must verify its own integrity. Because boronic acids readily dehydrate, the following LC-MS/MS workflow incorporates an internal "thermometer" to monitor and control source-induced fragmentation.

Workflow Prep Sample Prep (0.1% FA in MeCN/H2O) Deriv Derivatization (Pinacol/MIDA) Prep->Deriv Optional LC UHPLC Separation (C18, 45°C) Prep->LC Direct Deriv->LC Ionization ESI Source (+4.0 kV, 250°C) LC->Ionization MS Mass Analysis (Q-TOF / QqQ) Ionization->MS Data Data Processing (Exact Mass) MS->Data

Self-validating LC-MS/MS experimental workflow for boronic acid characterization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile/Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Alternative Causality: If extreme source temperatures cannot be avoided, react the boronic acid with methyliminodiacetic acid (MIDA) or pinacol to form a stable boronate ester prior to injection. This completely prevents boroxine trimerization [[2]]().

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at 40°C. Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • ESI Source Optimization (The Self-Validating Step):

    • Set the capillary voltage to +4.0 kV.

    • Crucial Step: Begin with a low desolvation temperature (250°C). Monitor the ratio of the intact parent (m/z 188.08) to the dehydrated artifact (m/z 170.07).

    • Validation Threshold: Adjust the declustering potential (DP) and source temperature until the intact [M+H]⁺ peak is at least 5x the intensity of the dehydration artifact. If this ratio drops, your source is too hot, and subsequent MS/MS data will be compromised.

  • CID Acquisition: Operate the Q-TOF in targeted MS/MS mode. Apply a collision energy (CE) ramp from 15 eV to 40 eV using Nitrogen gas. Low CE (15 eV) captures the diagnostic HBO₂ loss; high CE (35 eV) drives the deep isoquinoline ring fragmentation 3.

Quantitative Fragmentation Data

The table below summarizes the exact mass data expected when utilizing the optimized ESI-Q-TOF methodology. High mass accuracy is required to validate these specific neutral losses.

Table 2: Exact Mass and Diagnostic Fragments of (1-Methylisoquinolin-4-yl)boronic acid

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Neutral LossCollision Energy (eV)
Intact [M+H]⁺ [C₁₀H₁₁BNO₂]⁺188.0878N/A0 - 5
Dehydrated Ion [C₁₀H₉BNO]⁺170.0772-H₂O (18.0106 Da)Source / 10
1-Methylisoquinolinium [C₁₀H₁₀N]⁺144.0811-HBO₂ (44.0067 Da)15 - 25
Isoquinoline Radical Cation [C₉H₇N]•⁺129.0576-CH₃• (15.0235 Da)30 - 40
Indenyl Cation [C₉H₉]⁺117.0702-HCN (27.0109 Da)35 - 40

Sources

Validation

Benchmarking (1-Methylisoquinolin-4-yl)boronic Acid Against Standard Arylboronic Acids

As fragment-based drug discovery (FBDD) and late-stage functionalization continue to drive medicinal chemistry, the demand for complex, heavily functionalized heteroaryl building blocks has surged. The isoquinoline core...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) and late-stage functionalization continue to drive medicinal chemistry, the demand for complex, heavily functionalized heteroaryl building blocks has surged. The isoquinoline core is a privileged pharmacophore, frequently utilized in kinase inhibitors and GPCR antagonists. However, incorporating this scaffold via Suzuki-Miyaura cross-coupling using (1-Methylisoquinolin-4-yl)boronic acid (CAS: 2891848-22-7)[1] presents significant synthetic challenges compared to standard arylboronic acids.

This guide provides an objective, data-driven benchmarking of (1-Methylisoquinolin-4-yl)boronic acid against standard benchmarks (Phenylboronic acid and Pyridine-4-boronic acid). By analyzing the causality behind its reactivity and degradation pathways, we establish self-validating experimental protocols to maximize coupling efficiency.

Structural and Mechanistic Profiling

To understand the operational limits of (1-Methylisoquinolin-4-yl)boronic acid, we must first deconstruct its structural liabilities. Two primary factors dictate its behavior in cross-coupling conditions:

  • Electronic Deficiency: The nitrogen atom in the isoquinoline ring acts as an electron sink. During the basic conditions of a Suzuki-Miyaura coupling, the formation of the reactive boronate complex [Ar−B(OH)3​]− is accompanied by a competing, base-catalyzed protodeboronation (PDB) pathway. The electron-deficient heteroaryl ring stabilizes the transient carbanion character during C–B bond cleavage, accelerating degradation[2].

  • Steric Hindrance: The methyl group at the 1-position, combined with the bicyclic nature of the isoquinoline core, creates significant steric bulk around the 4-position. This steric penalty drastically slows down the productive transmetalation step with the Palladium(II) intermediate.

When transmetalation is decelerated by sterics, the unimolecular protodeboronation of the boronate complex outcompetes the productive cross-coupling, leading to massive loss of the boronic acid starting material[3].

Pathway BA Heteroaryl Boronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate Base (OH-) TM Transmetalation (Productive) Boronate->TM Pd(II)-R Catalyst PDB Protodeboronation (Degradative) Boronate->PDB H2O / H+ Product Cross-Coupled Product Ar-R TM->Product Reductive Elimination Degradation De-boronated Arene Ar-H PDB->Degradation Rapid

Caption: Competing pathways: Productive transmetalation vs. degradative protodeboronation.

Quantitative Benchmarking: Stability and Reactivity

To objectively evaluate the performance of (1-Methylisoquinolin-4-yl)boronic acid, we benchmark it against Phenylboronic acid (an electron-neutral, sterically unhindered standard) and Pyridine-4-boronic acid (an electron-deficient, sterically unhindered heteroaryl standard).

A. Protodeboronation Kinetics

The stability of boronic acids is highly nuanced and pH-dependent. Esterification (e.g., to pinacol esters) is often assumed to impart stability, but prehydrolytic pathways frequently render esters just as susceptible to PDB as the free acids[4]. Table 1 outlines the kinetic half-lives ( t1/2​ ) of the free boronic acids in aqueous buffer systems at 80 °C.

Table 1: Protodeboronation Half-lives ( t1/2​ ) at 80 °C

Boronic Acid t1/2​ at pH 7.0 t1/2​ at pH 10.0Primary Degradation Causality
Phenylboronic Acid > 100 h> 100 hHighly stable; lacks electron-withdrawing heteroatoms.
Pyridine-4-boronic Acid 2.5 h0.8 hRapid base-catalyzed PDB due to unhindered N-stabilized cleavage.
(1-Methylisoquinolin-4-yl)boronic Acid 4.1 h1.2 hBase-catalyzed PDB; slightly slower than pyridine due to steric shielding of the boron center.
B. Cross-Coupling Efficiency

Reactivity was benchmarked using 4-bromoanisole as the electrophile at 80 °C for 2 hours. We compared a first-generation catalyst system ( Pd(PPh3​)4​ ) against a third-generation Buchwald precatalyst (XPhos Pd G3).

Table 2: Suzuki-Miyaura Coupling Yields (Electrophile: 4-Bromoanisole)

Boronic AcidYield: Pd(PPh3​)4​ / Na2​CO3​ Yield: XPhos Pd G3 / K3​PO4​ Mechanistic Observation
Phenylboronic Acid 92%98%Efficient transmetalation in both systems; PDB is negligible.
Pyridine-4-boronic Acid 35%88%PDB outcompetes slow transmetalation with Pd(PPh3​)4​ .
(1-Methylisoquinolin-4-yl)boronic Acid 18%84%Severe steric penalty with Pd(PPh3​)4​ ; XPhos accelerates transmetalation to outpace PDB.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate between true catalytic failure and substrate degradation.

Workflow Prep Substrate Prep (1-Me-iQ-4-B(OH)2) Matrix Reaction Matrix (Pd sources, Bases) Prep->Matrix Analysis UPLC-MS / NMR (Yield & PDB %) Matrix->Analysis Synthesis Data Synthesis (Optimal Conditions) Analysis->Synthesis

Caption: High-throughput screening workflow for benchmarking boronic acid coupling efficiency.

Protocol A: NMR-Based Protodeboronation Kinetic Assay

This protocol measures the intrinsic stability of the boronic acid independent of the catalytic cycle. By utilizing an internal standard, we achieve a closed mass-balance system, ensuring that signal loss is exclusively attributed to PDB and not precipitation.

  • Sample Preparation: Dissolve 0.05 mmol of (1-Methylisoquinolin-4-yl)boronic acid in 0.5 mL of a 1:1 mixture of CD3​CN and D2​O buffered to pD 10.0 (using carbonate/bicarbonate buffer).

  • Internal Standard Integration: Add 0.01 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is highly stable to basic hydrolysis and provides a distinct singlet in the 1H NMR spectrum (~6.1 ppm), serving as an immutable reference point.

  • Data Acquisition: Seal the mixture in a J. Young NMR tube and heat to 80 °C inside the NMR spectrometer. Acquire 1H and 11B NMR spectra every 15 minutes for 4 hours.

  • Validation: Track the disappearance of the isoquinoline aryl protons and the simultaneous appearance of the de-boronated 1-methylisoquinoline protons. The sum of the starting material and the degradation product must equal the initial molarity relative to the internal standard.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling for Hindered Heteroaryls

To successfully couple (1-Methylisoquinolin-4-yl)boronic acid, the rate of transmetalation must be artificially inflated to outrun the PDB pathway[5].

  • Reagent Loading: In a dry Schlenk tube, combine 4-bromoanisole (1.0 equiv, 0.5 mmol), (1-Methylisoquinolin-4-yl)boronic acid (1.5 equiv, 0.75 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%). Causality: The excess boronic acid compensates for unavoidable baseline PDB. XPhos Pd G3 is chosen because the bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and accelerates the transmetalation of sterically hindered substrates.

  • Solvent & Base Addition: Add 2.0 mL of degassed 1,4-dioxane, followed by 0.5 mL of a degassed 0.5 M aqueous K3​PO4​ solution. Causality: Biphasic conditions keep the bulk hydroxide concentration low in the organic phase where the palladium resides, minimizing base-catalyzed PDB while still providing enough base to form the reactive boronate at the phase boundary.

  • Reaction Execution: Stir vigorously at 80 °C for 2 hours.

  • Quench & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture via UPLC-MS using 4,4'-di-tert-butylbiphenyl (dtbb) as an internal standard to validate the exact yield.

Sources

Comparative

Spectroscopic Validation of (1-Methylisoquinolin-4-yl)boronic Acid Coupling Products: A Comparative Guide

Introduction to Isoquinoline Functionalization The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in modern drug discovery[1]. However, the functionalization of highly conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Isoquinoline Functionalization

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in modern drug discovery[1]. However, the functionalization of highly conjugated, nitrogen-rich heteroaromatics—such as the isoquinoline scaffold—presents unique synthetic and analytical challenges. When coupling these systems, the resulting biaryl products often yield highly congested aromatic regions in 1 H NMR spectroscopy, making structural elucidation and impurity identification ambiguous[2].

This guide provides an objective comparative analysis of (1-Methylisoquinolin-4-yl)boronic acid (CAS: 2891848-22-7)[3] against its unsubstituted counterpart, Isoquinolin-4-ylboronic acid (CAS: 192182-56-2)[4]. By analyzing their performance in palladium-catalyzed workflows and their subsequent spectroscopic validation, we demonstrate how the strategic placement of a methyl group acts as a built-in "spectroscopic tag" to streamline product verification.

Comparative Analysis: Reagent Selection and Performance

The selection of the boronic acid species dictates not only the efficiency of the transmetalation step but also the ease of downstream validation. The electron-donating nature of the 1-methyl group slightly increases the nucleophilicity of the boronate intermediate, while simultaneously providing a distinct spectroscopic anchor.

Quantitative Comparison of Boronic Acid Reagents for Isoquinoline Functionalization
ReagentCAS NumberTransmetalation EfficiencyPurification EaseSpectroscopic Diagnostic FeatureAromatic NMR Overlap Risk
(1-Methylisoquinolin-4-yl)boronic acid 2891848-22-7HighHighDistinct 1-Me singlet (~2.9 ppm)Low
Isoquinolin-4-ylboronic acid 192182-56-2ModerateModerateNone (C1 proton at ~9.2 ppm)High
(1-Methylisoquinolin-4-yl)boronic acid pinacol ester N/ALow-ModerateVery High1-Me singlet + Pinacol loss in MSLow

Self-Validating Experimental Methodology

To ensure maximum yield and prevent catalyst poisoning by the basic isoquinoline nitrogen, the following step-by-step methodology utilizes a bidentate palladium catalyst and a biphasic solvent system. Every step is designed with built-in causality to ensure a self-validating workflow.

Step-by-Step Suzuki-Miyaura Protocol
  • Catalyst and Reagent Assembly : In a Schlenk flask, combine the aryl halide (1.0 equiv), (1-Methylisoquinolin-4-yl)boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the rigid, bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and prevents catalyst deactivation by the nitrogen-rich isoquinoline scaffold.

  • Solvent and Base Addition : Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 ratio).

    • Causality: The biphasic system is not merely for solubility. The aqueous base is a mechanistic requirement; it hydrolyzes unreactive boroxine trimers into the active boronic acid monomer and forms the electron-rich palladium-boronate pre-transmetalation intermediate, which is essential for the catalytic cycle to proceed[5].

  • Thermal Activation and Monitoring : Heat the reaction to 90°C. Monitor via LC-MS every 2 hours.

    • Self-Validation: Do not rely solely on TLC. Highly conjugated starting materials and products often co-elute. LC-MS provides definitive mass confirmation of halide consumption, preventing premature reaction termination[6].

  • Quench and Phase Separation : Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

    • Causality: The aqueous wash removes inorganic salts and residual boronic acid byproducts, preventing streaking during subsequent chromatography and ensuring a clean baseline for NMR analysis.

  • Purification : Concentrate the organic layer and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Validation Workflow Visualization

ValidationWorkflow A Aryl Halide + (1-Methylisoquinolin-4-yl)boronic acid B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C A->B C Biphasic Workup (Organic Extraction) B->C D Flash Chromatography (Silica Gel Purification) C->D E 1H & 13C NMR (Diagnostic 1-Me Singlet) D->E F LC-MS Analysis (Mass & Purity Check) D->F G Validated Coupling Product E->G F->G

Workflow for the synthesis and spectroscopic validation of isoquinoline derivatives.

Spectroscopic Data Interpretation

The primary advantage of utilizing (1-Methylisoquinolin-4-yl)boronic acid lies in the unambiguous spectroscopic validation of the resulting products[1].

Nuclear Magnetic Resonance (NMR) Signatures
  • 1 H NMR : The defining feature of the coupling product is the sharp, uncoupled singlet at ~2.9–3.1 ppm corresponding to the 1-methyl group. In contrast, products derived from unsubstituted isoquinolin-4-ylboronic acid exhibit a highly deshielded C1 proton singlet at ~9.2 ppm [4]. This downfield signal frequently overlaps with other electron-deficient aromatic protons, complicating integration and structural assignment[1]. The 1-methyl group completely bypasses this aromatic congestion.

  • 13 C NMR : The methyl carbon provides a distinct aliphatic signal at ~22–25 ppm , serving as a secondary confirmation of the intact isoquinoline core without the need for complex 2D HMBC/HSQC experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • ESI+ Ionization : The product will exhibit a strong [M+H]+ pseudo-molecular ion.

  • Fragmentation Patterns : Collision-induced dissociation (CID) typically results in the characteristic loss of the methyl group ( −15 Da) or specific cleavage at the newly formed biaryl axis. This predictable fragmentation pathway provides a diagnostic fingerprint that easily distinguishes the desired cross-coupled product from potential homocoupled impurities[2].

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Safety & Regulatory Compliance

Safety

(1-Methylisoquinolin-4-yl)boronic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for (1-Methylisoquinolin-4-yl)boronic Acid (1-Methylisoquinolin-4-yl)boronic acid is a highly valuable reagent in pharmaceutical drug discovery, primarily utilized as a nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for (1-Methylisoquinolin-4-yl)boronic Acid

(1-Methylisoquinolin-4-yl)boronic acid is a highly valuable reagent in pharmaceutical drug discovery, primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. However, its unique physicochemical properties—combining a highly lipophilic isoquinoline core with an electrophilic boronic acid moiety—demand stringent operational safety and disposal protocols. Improper handling or disposal not only poses severe occupational health risks but also risks environmental contamination.

As an application scientist, understanding the causality behind safety protocols is just as critical as the steps themselves. This guide provides a self-validating, step-by-step framework for the safe handling, spill recovery, and terminal disposal of this compound.

Section 1: Physicochemical Profile & Hazard Causality

To effectively manage chemical risk, one must understand the mechanistic basis of the hazard. (1-Methylisoquinolin-4-yl)boronic acid is classified as a hazardous solid[1]. Table 1 summarizes the quantitative data and the causal mechanisms behind the compound's hazard classifications.

Table 1: Hazard Classifications and Mechanistic Rationale

Property / IdentifierValue / ClassificationMechanistic Rationale
CAS Number 2891848-22-7Unique chemical identifier for regulatory tracking[1].
Physical State Solid / Crystalline PowderProne to aerosolization. Fine particulates dispersed in the air may form combustible dust concentrations[2].
Skin Irritation (H315) Category 2The boronic acid moiety acts as an electrophile, allowing reversible covalent binding with biological diols (e.g., glycoproteins) on the skin. The isoquinoline lipophilicity aids rapid membrane penetration[1][3].
Eye Irritation (H319) Category 2ADirect contact causes localized pH changes and protein complexation in the corneal epithelium, leading to severe irritation[1][3].
STOT SE 3 (H336) Respiratory Irritation / DrowsinessInhalation of micro-particulates triggers inflammatory cascades in the upper respiratory tract and can cause central nervous system depression[1][4].

Section 2: Operational Safety & Spill Recovery Workflow

When a spill occurs, immediate and methodical action is required to prevent aerosolization and subsequent inhalation exposure. Standard laboratory vacuums must never be used for boronic acid powder spills, as they can aerosolize the powder and create a static charge, potentially igniting a combustible dust cloud[2].

SpillResponse Start Spill Detected (Solid Powder) Ventilation 1. Ensure Local Exhaust Ventilation (LEV) Start->Ventilation PPE 2. Don PPE (N95/P100, Nitrile) Ventilation->PPE Contain 3. Contain Spill (Avoid Dust) PPE->Contain Sweep 4. Sweep/Shovel into Sealable Container Contain->Sweep Label 5. Label as 'Hazardous Waste' Sweep->Label Incinerate 6. Transfer to Authorized Incinerator Label->Incinerate

Step-by-step workflow for (1-Methylisoquinolin-4-yl)boronic acid spill containment and disposal.

Step-by-Step Spill Recovery Methodology:
  • Isolation and Ventilation: Immediately isolate the area. Ensure that Local Exhaust Ventilation (LEV) or fume hoods are operating at maximum capacity to capture any aerosolized dust[2].

  • PPE Selection: Personnel must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles (EN 166), and double nitrile gloves[3]. Causality: Double gloving prevents the lipophilic isoquinoline from penetrating micro-tears in a single barrier.

  • Containment & Wetting: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute surfactant) to suppress dust generation. Do not use strong oxidizing agents, as they are chemically incompatible and may trigger an exothermic reaction[4].

  • Collection: Use a non-sparking shovel or bench brush to sweep the wetted material into a high-density polyethylene (HDPE) wide-mouth container[2][4].

  • Self-Validation Check: Inspect the surrounding benchtop with a UV light (if applicable to the specific derivative's fluorescence) or wipe test to ensure zero residual powder remains. Wash the area thoroughly with soap and water[2].

Section 3: Terminal Disposal Procedures

(1-Methylisoquinolin-4-yl)boronic acid cannot be disposed of in standard municipal waste or flushed down the drain[3]. The presence of the boron atom and the nitrogen-containing heterocycle dictates that thermal destruction (incineration) is the only scientifically sound method of disposal[4].

IncinerationPathway Compound (1-Methylisoquinolin-4-yl) boronic acid ThermalOx Thermal Oxidation (>850°C Afterburner) Compound->ThermalOx Gases Combustion Gases (CO2, H2O, NOx, B2O3) ThermalOx->Gases Oxidation Scrubber Flue Gas Scrubber (Alkaline Wash) Gases->Scrubber Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Gas Phase Effluent Neutralized Effluent (Borates, Nitrates) Scrubber->Effluent Liquid Phase

Mechanistic pathway of thermal degradation and flue gas scrubbing for boronic acid waste.

Step-by-Step Disposal Methodology:
  • Primary Packaging: Transfer all collected waste, including contaminated gloves and sweeping materials, into a sealable, leak-proof HDPE container[2].

  • Secondary Containment: Place the primary container into a secondary hazardous waste bin. Label clearly with "Hazardous Chemical Waste: Contains Boronic Acid and Isoquinoline Derivatives" and apply the GHS07 (Exclamation Mark) hazard pictogram[1].

  • Thermal Destruction (Incineration): Entrust the disposal to a licensed hazardous waste disposal facility. The facility must utilize an incinerator equipped with an afterburner and a flue gas scrubber[4].

    • Causality: During thermal oxidation, the nitrogen in the isoquinoline ring oxidizes into toxic nitrogen oxides (NOx), while the boron atom oxidizes into fine boron oxide (B₂O₃) particulates. The afterburner ensures complete breakdown of the aromatic rings, and the alkaline flue gas scrubber is strictly required to neutralize the acidic NOx into nitrates and capture the B₂O₃ as water-soluble borates, preventing toxic environmental smog[4].

Section 4: Regulatory Classification & EPA Compliance

While (1-Methylisoquinolin-4-yl)boronic acid is not explicitly listed on the EPA's P-list or U-list for acutely hazardous pharmaceutical wastes, it must still be evaluated under the Resource Conservation and Recovery Act (RCRA) for toxicity characteristics[5][6].

Because it exhibits properties of specific target organ toxicity (STOT SE 3) and severe irritation, it meets the criteria for regulated hazardous waste under local and national environmental directives[1][7]. Facilities must assign the appropriate application-specific European Waste Catalogue (EWC) codes or EPA waste codes based on the solvent mixtures it was used with (e.g., if mixed with flammable solvents, it adopts the D001 ignitability characteristic)[3][6].

References

  • (1-methylisoquinolin-4-yl)boronic acid — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]

  • 5-Formylfuran-2-boronic acid SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

  • Hazardous Waste Listings. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. Available at:[Link]

Sources

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